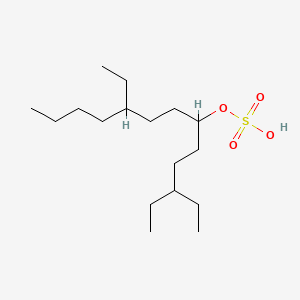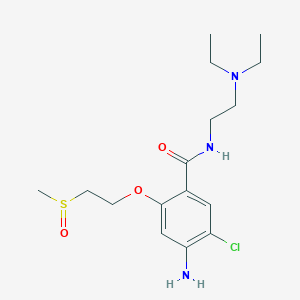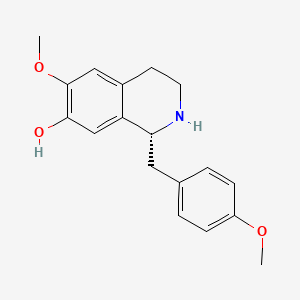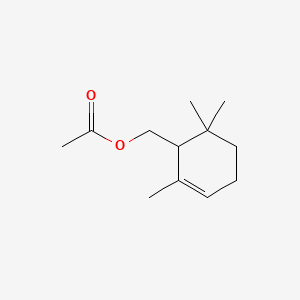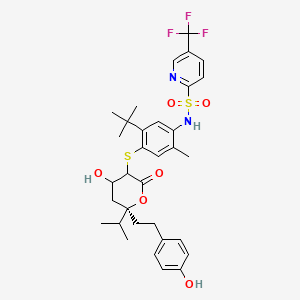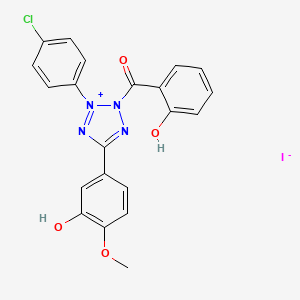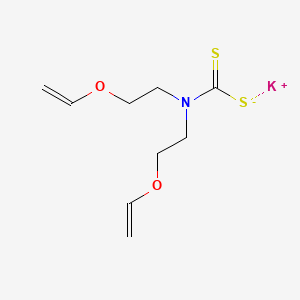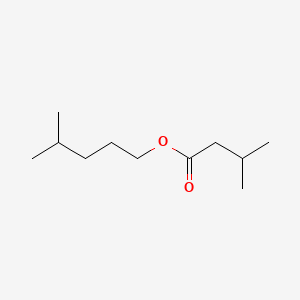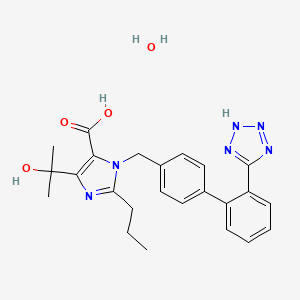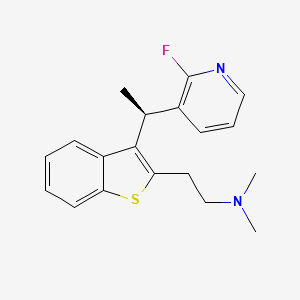
NBI-4 (non-labeled)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Niobium(IV) iodide can be synthesized through the decomposition of niobium(V) iodide under a vacuum at temperatures ranging from 206 to 270°C . The compound is typically prepared in a sealed quartz ampule to prevent contamination and ensure purity . Industrial production methods involve similar processes, with a focus on maintaining controlled environments to achieve high yields and purity.
Chemical Reactions Analysis
Niobium(IV) iodide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, acids, and bases. For example, when exposed to water, niobium(IV) iodide reacts to form niobium oxides and hydrogen iodide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Niobium(IV) iodide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other niobium compounds. In industry, niobium(IV) iodide is used in the production of advanced materials with specialized electrical and magnetic properties .
Mechanism of Action
The mechanism by which niobium(IV) iodide exerts its effects is primarily related to its quasi-one-dimensional sliding ferroelectric properties. This involves the interchain sliding of niobium chains, which leads to a polarization perpendicular to the chains . The molecular targets and pathways involved in this process include the dipole moments and the volume changes within the material .
Comparison with Similar Compounds
Niobium(IV) iodide is unique compared to other similar compounds due to its quasi-one-dimensional sliding ferroelectric properties. Similar compounds include niobium(III) iodide (NbI₃) and niobium(V) iodide (NbI₅), which do not exhibit the same ferroelectric behavior . Other related compounds include niobium oxyhalides, such as niobium oxychloride (NbOCl₃) and niobium oxybromide (NbOBr₃), which have different structural and electronic properties .
Properties
CAS No. |
873693-83-5 |
|---|---|
Molecular Formula |
C19H21FN2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[3-[(1S)-1-(2-fluoropyridin-3-yl)ethyl]-1-benzothiophen-2-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C19H21FN2S/c1-13(14-8-6-11-21-19(14)20)18-15-7-4-5-9-16(15)23-17(18)10-12-22(2)3/h4-9,11,13H,10,12H2,1-3H3/t13-/m0/s1 |
InChI Key |
KLFVGKSTNOVPOR-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C1=C(N=CC=C1)F)C2=C(SC3=CC=CC=C32)CCN(C)C |
Canonical SMILES |
CC(C1=C(N=CC=C1)F)C2=C(SC3=CC=CC=C32)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


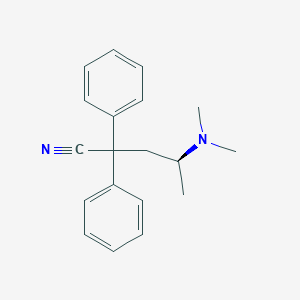
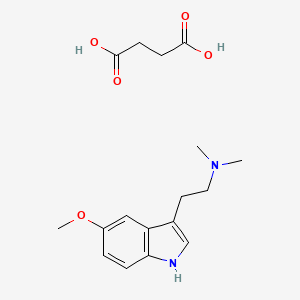
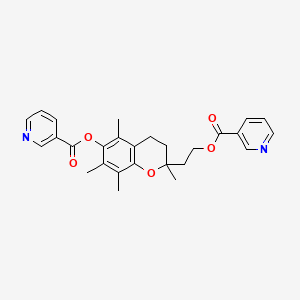
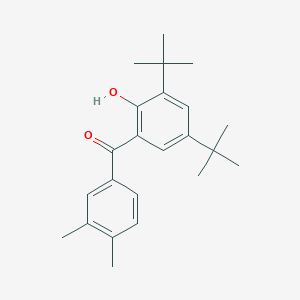
![(6R,7R)-7-[[(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12763837.png)
